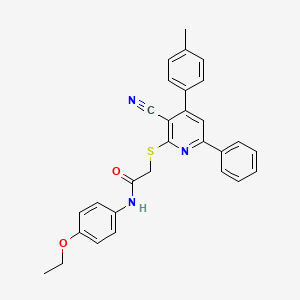

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a thioacetamide-class compound with a molecular formula of C₂₉H₂₅N₃O₂S and a molecular weight of 479.6 g/mol . Its structure features:

- A pyridine core substituted with a cyano group at position 3, a phenyl group at position 6, and a p-tolyl group at position 2.

- A thioether linkage connecting the pyridine ring to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group.

Preliminary studies suggest interactions with enzymes or receptors, though detailed mechanistic data remain under investigation .

Properties

Molecular Formula |

C29H25N3O2S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C29H25N3O2S/c1-3-34-24-15-13-23(14-16-24)31-28(33)19-35-29-26(18-30)25(21-11-9-20(2)10-12-21)17-27(32-29)22-7-5-4-6-8-22/h4-17H,3,19H2,1-2H3,(H,31,33) |

InChI Key |

PTOOUKPREUYIBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Introduction of Substituents: The cyano, phenyl, and p-tolyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or other suitable reagents.

Thioether Formation: The thioether linkage can be formed by reacting the pyridine derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether with 4-ethoxyphenylacetyl chloride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound could be used in the design of novel materials with unique electronic or optical properties.

Organic Synthesis: It can be a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and phenyl groups could play a role in binding to the target, while the thioether and acetamide functionalities might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Biological Activity

The compound 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a member of the acetamide class, characterized by its complex structure that includes a pyridine ring, a cyano group, and a thioacetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 514.55 g/mol. The unique arrangement of these functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The structure of the compound can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C27H24N4O3S |

| Molecular Weight | 514.55 g/mol |

| Functional Groups | Pyridine ring, cyano group, thioacetamide moiety |

Biological Activities

Preliminary studies indicate that compounds similar to 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown promise against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The ability to modulate inflammatory responses makes this compound a candidate for further research in inflammatory diseases.

- Anticancer Effects : Initial studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

The exact mechanisms through which these biological activities occur are still under investigation. However, it is hypothesized that the interactions with specific biological targets such as enzymes and receptors play a crucial role in mediating these effects.

Case Studies

- Anticancer Activity : A study evaluating the anticancer properties of related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells.

- Anti-inflammatory Studies : Research on similar thioacetamide derivatives showed a reduction in pro-inflammatory cytokines in animal models, indicating potential therapeutic effects for conditions like arthritis.

Comparative Analysis with Similar Compounds

The following table compares 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide | C27H24N4O3S | Contains nitro group; enhanced reactivity |

| 2-(3-Cyano-pyridin-thio)-N-(4-methoxyphenyl)acetamide | C27H24N4O2S | Features methoxy substituent |

| 2-(3-Cyano-pyridin-thio)-N-(2-fluorophenyl)acetamide | C27H24FN3OS | Incorporates fluorine substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.